6-(tert-Butoxycarbonyl)-3a,4,5,6,7,7a-hexahydroisoxazolo[5,4-c]pyridine-3-carboxylic acid
Description
6-(tert-Butoxycarbonyl)-3a,4,5,6,7,7a-hexahydroisoxazolo[5,4-c]pyridine-3-carboxylic acid (CAS: Not explicitly listed; molecular formula: C₁₃H₁₈N₂O₅, molecular weight: 214.63 g/mol) is a bicyclic heterocyclic compound featuring an isoxazolo-pyridine core. The tert-butoxycarbonyl (Boc) group at position 6 serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes . Its carboxylic acid functional group at position 3 enables further derivatization, making it a versatile intermediate in pharmaceutical synthesis (e.g., protease inhibitors or kinase-targeted therapies).
Properties
IUPAC Name |
(3aR,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,7a-tetrahydro-3aH-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-12(2,3)18-11(17)14-5-4-7-8(6-14)19-13-9(7)10(15)16/h7-8H,4-6H2,1-3H3,(H,15,16)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXOLUFBNCMDKL-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)ON=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)ON=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the isoxazolopyridine core. One common approach is to start with a suitable pyridine derivative and introduce the isoxazole ring through cyclization reactions. The BOC group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help streamline the production process and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a precursor for the development of new drugs or therapeutic agents. In industry, it can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Variations
Thieno vs. Isoxazolo Ring Systems
- 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic Acid (CAS: 889939-56-4): Molecular Formula: C₁₃H₁₇NO₄S Molecular Weight: 283.34 g/mol Key Differences: Replaces the isoxazolo oxygen with sulfur (thieno ring), altering electronic properties and lipophilicity. The sulfur atom increases molecular weight by ~68.7 g/mol compared to the isoxazolo analog .
Pyrazolo vs. Isoxazolo Derivatives
- The iodine and methoxy substituents contribute to higher molecular weight and altered pharmacokinetics .
Substituent Modifications
Boc Protection vs. Ester/Acid Derivatives
- 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylic Acid Methyl Ester (CAS: 1207175-95-8):
Aromatic vs. Aliphatic Substituents
Antimicrobial Activity
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound (Boc-Isoxazolo) | C₁₃H₁₈N₂O₅ | 214.63 | Boc, carboxylic acid | 0.5 |
| 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic Acid | C₁₃H₁₇NO₄S | 283.34 | Boc, thieno ring, carboxylic acid | 1.8 |
| 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylic Acid Methyl Ester | C₈H₁₀N₂O₃ | 182.18 | Methyl ester | 1.2 |
| 6-(4-Methoxyphenyl)-3-Methylisoxazolo[5,4-b]pyridine-4-carboxylic Acid | C₁₅H₁₂N₂O₄ | 284.27 | 4-Methoxyphenyl, methyl | 2.1 |
Biological Activity
6-(tert-Butoxycarbonyl)-3a,4,5,6,7,7a-hexahydroisoxazolo[5,4-c]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be described by the following characteristics:
- Molecular Formula : C13H19N3O4
- Molecular Weight : 273.31 g/mol
- IUPAC Name : this compound
1. Antimicrobial Properties
Research indicates that derivatives of hexahydroisoxazolo compounds exhibit antimicrobial activity. For instance:
- Study : A study conducted on various derivatives showed promising results against Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis.
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Hexahydroisoxazolo derivative 1 | Bacterial | 32 µg/mL |
| Hexahydroisoxazolo derivative 2 | Fungal | 16 µg/mL |
2. Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects in preclinical models.
- Case Study : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Mechanism : This effect may be mediated through inhibition of NF-kB signaling pathways.
3. Neuroprotective Activity
Recent studies have explored the neuroprotective potential of this compound.
- Research Findings : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis.
- Mechanism : It is hypothesized that the compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized by:
- Absorption : Rapid absorption with peak plasma concentrations observed within 1–2 hours post-administration.
- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
Toxicity Studies
Toxicity assessments have shown that at therapeutic doses, the compound exhibits a favorable safety profile:
- Acute Toxicity : LD50 values were determined to be greater than 2000 mg/kg in rodent models.
Q & A
Q. What are the key synthetic strategies for preparing 6-(tert-butoxycarbonyl)-3a,4,5,6,7,7a-hexahydroisoxazolo[5,4-c]pyridine-3-carboxylic acid?
The synthesis typically involves:
- Cyclization of precursors : Formation of the isoxazolo-pyridine core via cycloaddition or ring-closing reactions under controlled conditions (e.g., using dichloromethane or ethanol as solvents) .
- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize amine functionalities during synthesis. This step often employs Boc anhydride in the presence of a base .
- Carboxylic acid activation : Post-cyclization functionalization, such as hydrolysis of esters or nitriles to yield the carboxylic acid moiety .
Q. How does the Boc group influence the compound’s stability and reactivity?
The Boc group:
- Enhances solubility : Improves solubility in organic solvents, facilitating purification and handling .
- Protects amines : Prevents undesired reactions (e.g., nucleophilic attacks) during multi-step syntheses. It can be removed under acidic conditions (e.g., TFA or HCl) to regenerate the free amine .
- Modulates steric effects : The bulky tert-butyl group may influence regioselectivity in subsequent reactions .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : To confirm stereochemistry and monitor Boc group integrity (e.g., tert-butyl protons at ~1.4 ppm in H NMR) .
- Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or MALDI-TOF) .
- X-ray crystallography : Resolves absolute configuration and crystal packing, particularly for chiral centers in the hexahydroisoxazolo-pyridine system .
Advanced Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol may improve Boc group stability .
- Catalyst screening : Lewis acids (e.g., ZnCl) or organocatalysts can accelerate key steps like ring closure .
- Temperature control : Low temperatures (-20°C to 0°C) minimize side reactions during Boc introduction .
Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
- Cross-validation : Compare H/C NMR data with computational models (DFT) to identify discrepancies in stereochemical assignments .
- Parameter refinement : Use crystallographic parameters (e.g., Flack x parameter) to distinguish enantiomers and resolve chirality-polarity conflicts .
- Dynamic NMR : Investigate temperature-dependent splitting to detect conformational flexibility .
Q. What methodologies are used to study its interactions with biological targets?
- Molecular docking : Predict binding modes to enzymes (e.g., kinases or proteases) using software like AutoDock or Schrödinger .
- Surface plasmon resonance (SPR) : Quantify binding affinities (K) in real time .
- Enzyme inhibition assays : Measure IC values using fluorogenic substrates or colorimetric readouts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
